N-(4-chlorophenyl)-4-methoxy-1,3-benzothiazol-2-amine
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-methoxy-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2OS/c1-18-11-3-2-4-12-13(11)17-14(19-12)16-10-7-5-9(15)6-8-10/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWYJMWQYWYPMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-4-methoxy-1,3-benzothiazol-2-amine typically involves the condensation of 4-chloroaniline with 4-methoxybenzothiazole-2-thiol. The reaction is carried out in the presence of a suitable condensing agent, such as phosphorus oxychloride, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques, such as column chromatography and crystallization, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-4-methoxy-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-4-methoxy-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can disrupt the growth and survival of cancer cells. Additionally, it may interact with other cellular targets, leading to its antimicrobial and antiviral effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
(a) Halogen Substitutions
- 4-Chlorophenyl vs. Other Halogens: demonstrates that halogen substituents (F, Cl, Br, I) on phenyl groups have minimal impact on inhibitory potency. For example, N-(4-fluorophenyl)maleimide (IC50 = 5.18 μM) and N-(4-iodophenyl)maleimide (IC50 = 4.34 μM) show comparable activity against monoacylglycerol lipase (MGL) . This suggests that the 4-chlorophenyl group in the target compound may offer similar efficacy to other halogenated analogs.
- Position of Substitution: Para-substituted derivatives (e.g., 4-chlorophenyl) are common in bioactive compounds due to their symmetry and stable electronic effects. For instance, 4-(4-chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine () exhibits kinase inhibitory activity, highlighting the importance of para-substitution in target binding .
(b) Methoxy vs. Other Functional Groups
- The 4-methoxy group in the target compound may improve solubility compared to nitro or chloro substituents. Methoxy groups also engage in hydrogen bonding, which could enhance bioavailability.
Structural Diversity in Benzothiazole Derivatives
- Thiazole vs. Thiadiazole Cores : Thiadiazole derivatives, such as (E)-N-(4-chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine (), exhibit insecticidal and fungicidal activities . The benzothiazole core in the target compound may offer distinct binding modes due to its fused ring system.
- Amine Substituents : Compounds like 4-chloro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine () replace the 4-chlorophenyl group with a pyridinylmethyl moiety, altering pharmacokinetics and target specificity .
Physicochemical and Pharmacological Properties
Melting Points and Solubility
- BT16 : Melting point = 279–281°C, attributed to nitro and chloro substituents .
- 4-(4-Chlorophenyl)-N-... (): Crystallizes in a monoclinic system (space group P21), suggesting stable packing arrangements .
- The target compound’s 4-methoxy group likely reduces melting point compared to BT16, enhancing solubility.
Biological Activity
N-(4-chlorophenyl)-4-methoxy-1,3-benzothiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound has been investigated for its potential applications in antimicrobial, antiviral, and anticancer therapies. Understanding its biological activity is crucial for further development and application in pharmacology.
Chemical Structure and Properties
The compound features a benzothiazole moiety, which is known for its broad range of biological activities, combined with a methoxy and chlorophenyl substituent that enhances its pharmacological properties. The structural formula can be represented as follows:
The mechanism of action for this compound involves the inhibition of specific enzymes, particularly tyrosine kinases , which are pivotal in cell signaling pathways related to cancer cell proliferation. By inhibiting these kinases, the compound disrupts the growth and survival of cancer cells.
Anticancer Activity
Recent studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | Doxorubicin | 10.0 |
| U-937 (Monocytic Leukemia) | 12.5 | Doxorubicin | 8.0 |
| HeLa (Cervical Cancer) | 20.0 | Cisplatin | 15.0 |
These results indicate that the compound has comparable or superior potency against certain cancer cell lines compared to standard chemotherapy agents .
Antimicrobial and Antiviral Properties
In addition to anticancer activity, the compound has been investigated for its antimicrobial and antiviral properties. It has shown effectiveness against various pathogens:
| Pathogen Type | Activity | MIC (µg/mL) |
|---|---|---|
| Gram-positive Bacteria | Inhibition | 31.25 |
| Gram-negative Bacteria | Moderate Inhibition | 62.50 |
| Hepatitis B Virus (HBV) | Significant Reduction | IC50 = 5.0 |
These findings suggest that this compound could be a promising candidate for further development as an antimicrobial and antiviral agent .
Case Study 1: Anticancer Efficacy
A study conducted on MCF-7 and U-937 cell lines demonstrated that treatment with this compound resulted in a dose-dependent increase in apoptosis markers such as caspase activation and changes in the Bax/Bcl-2 ratio . The study highlighted the potential of this compound as an effective therapeutic agent in breast and monocytic leukemia cancers.
Case Study 2: Antiviral Activity Against HBV
Another investigation focused on the antiviral properties of the compound against Hepatitis B Virus (HBV). The results indicated a significant reduction in viral replication at sub-micromolar concentrations, suggesting that this compound may operate through mechanisms distinct from existing antiviral therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
